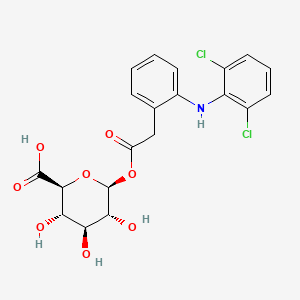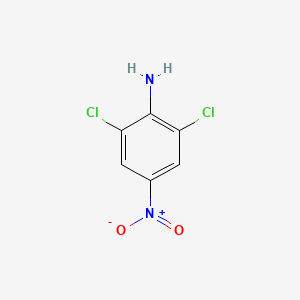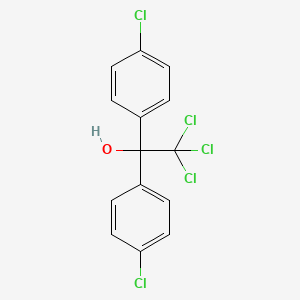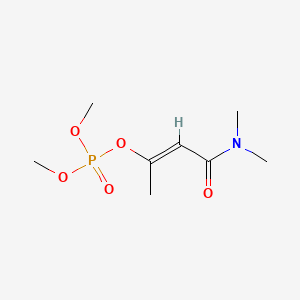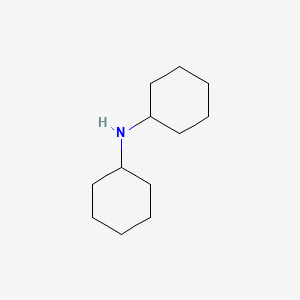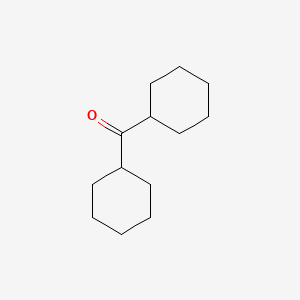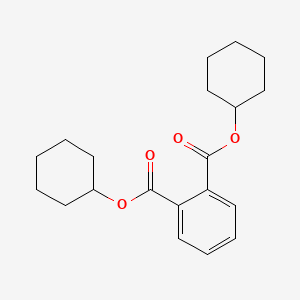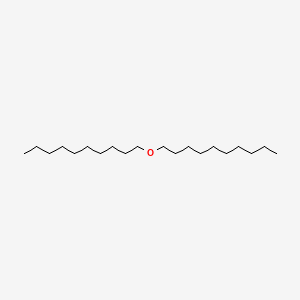
Diflapolin
Descripción general
Descripción
Diflapolin is a compound with the CAS Number 724453-98-9 . It is also known by the synonyms N-[4-(2-Benzothiazolylmethoxy)-2-methylphenyl]-N′-(3,4-dichlorophenyl)-urea and N-[4-(Benzothiazol-2-ylmethoxy)-2-methylphenyl]-N′-(3,4-dichlorophenyl)urea .
Synthesis Analysis
A series of derivatives of the potent dual soluble epoxide hydrolase (sEH)/5-lipoxygenase-activating protein (FLAP) inhibitor diflapolin was designed, synthesized, and characterized by 1H NMR, 13C NMR, and elemental analysis . These novel compounds were biologically evaluated for their inhibitory activity against sEH and FLAP . Even small modifications on the lead compound diflapolin markedly influence the inhibitory potential, especially on FLAP, suggesting very narrow structure-activity relationships .
Molecular Structure Analysis
The empirical formula of Diflapolin is C22H17Cl2N3O2S and its molecular weight is 458.36 g/mol .
Chemical Reactions Analysis
Diflapolin is a bioavailable, highly potent, and highly selective dual FLAP/sEH inhibitor that suppresses leukotriene formation and increases epoxyeicosatrienoic acids levels .
Physical And Chemical Properties Analysis
Diflapolin is a white to beige powder . It is soluble in DMSO at a concentration of 2 mg/mL . It should be stored at a temperature of 2-8°C .
Aplicaciones Científicas De Investigación
Dual Inhibition of FLAP and sEH
Diflapolin is the first dual inhibitor of 5-lipoxygenase-activating protein (FLAP) and soluble epoxide hydrolase (sEH) . FLAP facilitates the conversion of arachidonic acid (AA) by 5-lipoxygenase (5-LOX) to pro-inflammatory leukotrienes (LTs), while sEH degrades anti-inflammatory epoxyeicosatrienoic acids (EETs) . Therefore, dual FLAP/sEH inhibition by Diflapolin can be advantageous for the intervention of inflammation .
Inhibition of 5-LOX Product Formation
Diflapolin has been shown to inhibit 5-LOX product formation in intact human monocytes and neutrophils . This inhibition is significant as 5-LOX plays a key role in the production of leukotrienes, which are involved in inflammatory responses .
Suppression of sEH Activity
Diflapolin suppresses the activity of isolated sEH . sEH is responsible for the degradation of EETs, which have anti-inflammatory properties . By suppressing sEH activity, Diflapolin helps to maintain the anti-inflammatory effects of EETs .
Prevention of 5-LOX/FLAP Complex Assembly
Diflapolin prevents the assembly of the 5-LOX/FLAP complex in leukocytes . This is significant because the 5-LOX/FLAP complex is crucial for the production of leukotrienes .
Treatment of Inflammation-Related Diseases
Due to its dual inhibitory action on FLAP and sEH, Diflapolin has potential applications in the treatment of inflammation-related diseases . In a zymosan-induced mouse peritonitis model, Diflapolin impaired vascular permeability, inhibited cysteinyl-LTs and LTB4 formation, and suppressed neutrophil infiltration .
Improvement of Drug Solubility and Bioavailability
While not a direct application of Diflapolin, research is being conducted to improve the solubility and bioavailability of multi-target inhibitors like Diflapolin . This could lead to more effective drug formulations in the future .
Mecanismo De Acción
Target of Action
Diflapolin is a dual inhibitor that primarily targets two proteins: the 5-lipoxygenase-activating protein (FLAP) and the soluble epoxide hydrolase (sEH) . FLAP facilitates the conversion of arachidonic acid (AA) by 5-lipoxygenase (5-LOX) to pro-inflammatory leukotrienes (LTs), while sEH degrades anti-inflammatory epoxyeicosatrienoic acids (EETs) .
Mode of Action
Diflapolin interacts with its targets by inhibiting their activities. It inhibits 5-LOX product formation in intact human monocytes and neutrophils, and suppresses the activity of isolated sEH . It fails to inhibit isolated 5-LOX, blocks 5-LOX product formation in cells only when 5-LOX/FLAP is co-expressed, loses potency in intact cells when exogenous AA is supplied, and prevents 5-LOX/FLAP complex assembly in leukocytes .
Biochemical Pathways
Diflapolin affects the arachidonic acid (AA) cascade, a central pathway in the biosynthesis of lipid mediators with both pro-inflammatory and anti-inflammatory properties . By inhibiting FLAP and sEH, Diflapolin disrupts the conversion of AA to pro-inflammatory leukotrienes and the degradation of anti-inflammatory EETs .
Pharmacokinetics
Its ability to inhibit 5-lox product formation in human monocytes and neutrophils, as well as its activity in the zymosan-induced mouse peritonitis model, suggest that it is bioavailable and can exert its effects in vivo .
Result of Action
The molecular and cellular effects of Diflapolin’s action include the inhibition of cysteinyl-LTs and LTB4 formation, and the suppression of neutrophil infiltration . In the zymosan-induced mouse peritonitis model, Diflapolin impaired vascular permeability .
Action Environment
It’s worth noting that diflapolin’s potency in intact cells decreases when exogenous aa is supplied , suggesting that the presence of certain substances in the environment can affect its efficacy.
Direcciones Futuras
Diflapolin is a highly active dual FLAP/sEH inhibitor in vitro and in vivo with target specificity to treat inflammation-related diseases . The introduction of nitrogen, depending on the position, not only enhances solubility and FLAP antagonism but also represents a valid strategy to expand the scope of application towards inhibition of thromboxane biosynthesis .
Propiedades
IUPAC Name |
1-[4-(1,3-benzothiazol-2-ylmethoxy)-2-methylphenyl]-3-(3,4-dichlorophenyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17Cl2N3O2S/c1-13-10-15(29-12-21-26-19-4-2-3-5-20(19)30-21)7-9-18(13)27-22(28)25-14-6-8-16(23)17(24)11-14/h2-11H,12H2,1H3,(H2,25,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGXLEECGXSDIMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2=NC3=CC=CC=C3S2)NC(=O)NC4=CC(=C(C=C4)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17Cl2N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diflapolin | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




